![molecular formula C9H11AuBrN B14382579 Bromo[(dimethylamino)(phenyl)methylidene]gold CAS No. 88682-85-3](/img/structure/B14382579.png)
Bromo[(dimethylamino)(phenyl)methylidene]gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo[(dimethylamino)(phenyl)methylidene]gold is a unique organogold compound that has garnered interest in various fields of scientific research. This compound features a gold atom coordinated to a bromo ligand and a (dimethylamino)(phenyl)methylidene group, making it a valuable subject for studies in organometallic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[(dimethylamino)(phenyl)methylidene]gold typically involves the reaction of gold precursors with appropriate ligands under controlled conditions. One common method includes the reaction of gold(III) chloride with (dimethylamino)(phenyl)methylidene bromide in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo[(dimethylamino)(phenyl)methylidene]gold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold complexes.
Reduction: Reduction reactions can convert the gold(III) center to gold(I) or elemental gold.
Substitution: Ligand substitution reactions can replace the bromo ligand with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Nucleophiles like phosphines, thiols, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes with different ligands, while reduction can produce gold(I) complexes or elemental gold.
Wissenschaftliche Forschungsanwendungen
Bromo[(dimethylamino)(phenyl)methylidene]gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.
Biology: The compound’s potential as an antimicrobial and anticancer agent is being explored.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in materials science, particularly in the development of gold-based nanomaterials and electronic devices.
Wirkmechanismus
The mechanism by which Bromo[(dimethylamino)(phenyl)methylidene]gold exerts its effects involves the interaction of the gold center with biological molecules. The gold atom can coordinate with sulfur and nitrogen atoms in proteins and enzymes, disrupting their function. This interaction can lead to the inhibition of enzyme activity, which is a key factor in its antimicrobial and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloro[(dimethylamino)(phenyl)methylidene]gold
- Iodo[(dimethylamino)(phenyl)methylidene]gold
- Bromo[(dimethylamino)(phenyl)methylidene]silver
Uniqueness
Bromo[(dimethylamino)(phenyl)methylidene]gold is unique due to its specific ligand environment and the presence of a gold center. Compared to its silver counterpart, the gold compound exhibits different reactivity and stability, making it more suitable for certain catalytic and therapeutic applications.
Eigenschaften
CAS-Nummer |
88682-85-3 |
|---|---|
Molekularformel |
C9H11AuBrN |
Molekulargewicht |
410.06 g/mol |
IUPAC-Name |
bromo-[dimethylamino(phenyl)methylidene]gold |
InChI |
InChI=1S/C9H11N.Au.BrH/c1-10(2)8-9-6-4-3-5-7-9;;/h3-7H,1-2H3;;1H/q;+1;/p-1 |
InChI-Schlüssel |
SBNMIEWKSBDNHX-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=[Au]Br)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)
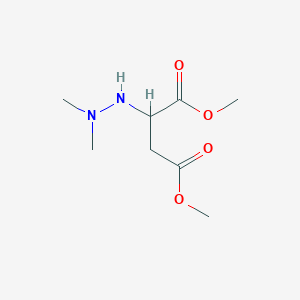
![N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine](/img/structure/B14382514.png)
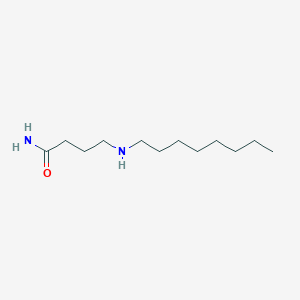
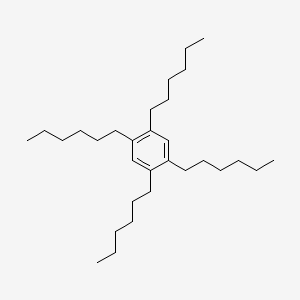
![4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14382524.png)
![(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone](/img/structure/B14382531.png)
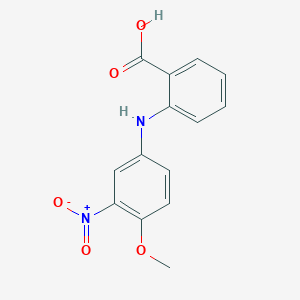
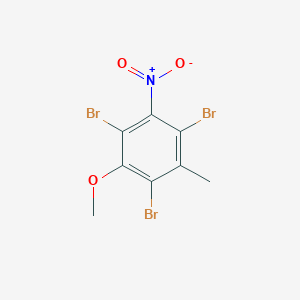
![N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide](/img/structure/B14382542.png)

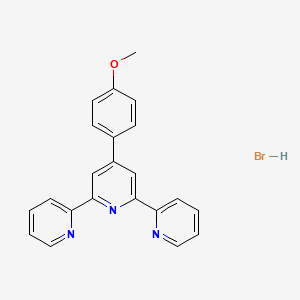
![5-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14382557.png)

